molecular formula C16H20ClN3O2 B6453880 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine CAS No. 2549013-60-5

5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine

Cat. No. B6453880
M. Wt: 321.80 g/mol
InChI Key: HSBBQKHUOAUTJK-UHFFFAOYSA-N
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Description

This compound is a potent Factor Xa (FXa) inhibitor . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves the use of oxazolidinone derivatives . Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular formula of this compound is C19H18ClN3O5 . The X-ray crystal structure of the compound in complex with human FXa has been determined, which clarified the binding mode and the stringent requirements for high affinity .


Chemical Reactions Analysis

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 527.0 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 9 .

Safety And Hazards

As the compound is currently under clinical development, specific safety and hazard information may not be available yet .

Future Directions

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . This represents a promising future direction in the field of antithrombotic therapy .

properties

IUPAC Name

5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-11-1-2-15-14(9-11)19-16(22-15)18-12-3-6-20(10-12)13-4-7-21-8-5-13/h1-2,9,12-13H,3-8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBBQKHUOAUTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC3=C(O2)C=CC(=C3)Cl)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzoxazol-2-amine

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